REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Na].F[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH2:15][C:16]([O:20]C)(OC)[CH3:17])[C:7]=1[F:22]>CO>[C:16]([CH2:15][C:8]1[C:7]([F:22])=[C:6]([O:2][CH3:1])[CH:11]=[CH:10][C:9]=1[N+:12]([O-:14])=[O:13])(=[O:20])[CH3:17] |f:0.1,^1:3|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])CC(C)(OC)OC)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 2N hydrochloric acid (1 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to a total volume of 100 ml and THF (100 ml) and 6N hydrochloric acid (25 ml)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/petroleum ether (3/7)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)CC=1C(=C(C=CC1[N+](=O)[O-])OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |